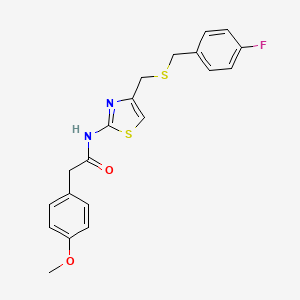

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Description

N-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a thiazole-based acetamide derivative featuring a fluorobenzylthio-methyl substituent at the 4-position of the thiazole ring and a 4-methoxyphenylacetamide group. This compound shares structural motifs with several bioactive thiazole derivatives, such as piperazine-linked acetamides (e.g., compounds in ) and benzimidazole-triazole hybrids (e.g., compounds in ). Its design likely aims to optimize pharmacokinetic properties (e.g., lipophilicity, solubility) and target engagement, particularly in enzyme inhibition or antimicrobial activity.

Properties

IUPAC Name |

N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2S2/c1-25-18-8-4-14(5-9-18)10-19(24)23-20-22-17(13-27-20)12-26-11-15-2-6-16(21)7-3-15/h2-9,13H,10-12H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYRDLOATNSMHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a thiazole ring, a fluorobenzyl group, and an acetamide moiety, which collectively contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is , with a molecular weight of 402.5 g/mol. The presence of the fluorine atom in the para position of the benzyl group enhances lipophilicity, which may influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 942009-78-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring and the fluorobenzyl group are believed to play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in various biological effects including:

- Enzyme Inhibition : Binding studies suggest that N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide can inhibit certain enzymes by occupying their active or allosteric sites.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : Research is ongoing to evaluate its efficacy against various cancer cell lines, with promising results suggesting cytotoxic effects.

Research Findings and Case Studies

- Antimicrobial Activity : A study conducted on the compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent.

- Cytotoxicity Assays : In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) showed that the compound exhibits dose-dependent cytotoxicity. The IC50 values were determined to be in the low micromolar range, suggesting effective inhibition of cell proliferation.

- Mechanistic Studies : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and activation of caspases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide | Chlorine substituent instead of fluorine | Altered antimicrobial activity |

| N-(4-bromobenzyl)-2-(3-methoxyphenyl)acetamide | Bromine substituent | Reduced cytotoxicity |

| N-(5-chloro-2-methoxyphenyl)-2-(4-fluorobenzyl)acetamide | Additional methoxy group | Enhanced solubility and altered pharmacokinetics |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

Key Observations :

- The target compound’s fluorobenzylthio-methyl group distinguishes it from piperazine-containing analogues (e.g., compounds), which may alter target selectivity (e.g., MMP vs. cholinesterase inhibition).

Physical Properties

Enzyme Inhibition

Key Findings :

- Fluorinated thiazoles (e.g., Compound 15) often exhibit enhanced metabolic stability over methoxy derivatives, but methoxy groups (e.g., Compound 18) may improve solubility for CNS targets.

- The target compound’s 4-methoxyphenyl group may confer AChE inhibitory activity comparable to Compound B (IC50 = 3.14 µM), while its fluorobenzylthio moiety could enhance antimicrobial potency akin to Compound 107b.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide, and what reagents are typically employed?

- The synthesis involves multi-step organic reactions, including thiazole ring formation, fluorobenzyl thioether conjugation, and acetamide coupling. Key reagents include dimethylformamide (DMF) or dichloromethane (DCM) as solvents, catalysts like anhydrous aluminum chloride, and protective groups (e.g., Boc) to enhance selectivity. Reaction conditions (e.g., 60–80°C, inert atmosphere) are optimized to minimize side products .

Q. Which analytical techniques are essential for confirming the molecular structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are primary methods for structural elucidation. Infrared (IR) spectroscopy validates functional groups (e.g., C=O, S-C), while Thin Layer Chromatography (TLC) monitors reaction progress. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How does the compound’s solubility profile influence its experimental handling?

- The compound is sparingly soluble in aqueous media but dissolves well in polar aprotic solvents (e.g., DMSO, DMF). Pre-formulation studies using co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) are recommended for in vitro assays to ensure consistent bioavailability .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields during the synthesis of structurally analogous thiazole-acetamide derivatives?

- Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio for thiol-thiazole coupling), solvent selection (e.g., DCM for SN2 reactions), and catalyst screening (e.g., DMAP for acylation). Microwave-assisted synthesis at 100°C for 30 minutes has shown a 15–20% yield improvement in similar compounds .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Discrepancies in antimicrobial or anticancer activity across studies may arise from assay variability (e.g., bacterial strain differences) or impurities. Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for antimicrobial testing.

- Dose-response curves : Establish EC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa).

- Structural analogs : Compare bioactivity with derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substitutions) to identify pharmacophores .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with targets like EGFR or DNA gyrase. Pharmacophore mapping (LigandScout) identifies critical features (e.g., hydrogen bonding with Thr790). QSAR models using descriptors like logP and polar surface area correlate with observed IC₅₀ values .

Q. How does pH influence the stability of the thioether and acetamide moieties in physiological conditions?

- The thioether group is stable at pH 5–7.4 but oxidizes to sulfoxides/sulfones in alkaline media (pH > 8). The acetamide bond hydrolyzes under strong acidic (pH < 3) or basic conditions, requiring stabilization via prodrug strategies (e.g., ester prodrugs for oral delivery) .

Key Methodological Recommendations

- Synthesis : Prioritize microwave-assisted methods for time-sensitive steps.

- Characterization : Use tandem MS/MS for fragment ion analysis to confirm sulfur-containing moieties.

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.